6,7-Dichloro-1H-indole-3-carbaldehyde
Overview
Description
6,7-Dichloro-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by the presence of two chlorine atoms at the 6th and 7th positions of the indole ring and an aldehyde group at the 3rd position. Indole derivatives are significant in various fields due to their biological activities and synthetic versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-1H-indole-3-carbaldehyde typically involves the formylation of 6,7-dichloroindole. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under mild conditions and yields the desired aldehyde.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: 6,7-Dichloro-1H-indole-3-carboxylic acid.
Reduction: 6,7-Dichloro-1H-indole-3-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Medicine: Research into its potential as an anticancer agent and its role in drug development is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may enhance the compound’s binding affinity to certain receptors, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
6-Chloro-1H-indole-3-carbaldehyde: Contains only one chlorine atom, resulting in different reactivity and biological activity.
7-Chloro-1H-indole-3-carbaldehyde: Similar to 6-chloro derivative but with chlorine at a different position.
Uniqueness
6,7-Dichloro-1H-indole-3-carbaldehyde is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to certain molecular targets and increase its versatility in synthetic applications .
Properties
IUPAC Name |
6,7-dichloro-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-2-1-6-5(4-13)3-12-9(6)8(7)11/h1-4,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJCHOSZKRCMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CN2)C=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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